molecular formula C13H16O2 B14265128 (2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one CAS No. 156039-16-6

(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one

Cat. No.: B14265128
CAS No.: 156039-16-6
M. Wt: 204.26 g/mol
InChI Key: YQBZNNFVXOBDSJ-YPMHNXCESA-N
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Description

(2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one is a chiral compound with a cyclohexanone core substituted with a hydroxy(phenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a corresponding ketone using chiral reducing agents or catalysts. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can yield an alcohol.

Scientific Research Applications

(2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(phenyl)methyl group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one can be compared with other chiral cyclohexanone derivatives, such as (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexanol and (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexane.

Uniqueness

The uniqueness of (2S)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one lies in its specific stereochemistry and the presence of both a hydroxy and a phenyl group. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in chemical reactions .

Properties

CAS No.

156039-16-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2/t11-,13+/m1/s1

InChI Key

YQBZNNFVXOBDSJ-YPMHNXCESA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@H](C2=CC=CC=C2)O

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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